molecular formula C27H22N2O5S B254796 PROP-2-EN-1-YL 2-[1-(4-ETHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

PROP-2-EN-1-YL 2-[1-(4-ETHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B254796
M. Wt: 486.5 g/mol
InChI Key: WBXJKRWYSCJHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 2-(1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including an allyl group, a thiazole ring, and a chromeno-pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 2-[1-(4-ETHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-(1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The carbonyl groups in the chromeno-pyrrolone core can be reduced to form alcohols.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction of carbonyl groups.

    Substitution reagents: Such as halogens or nucleophiles for substitution reactions on the thiazole ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Allyl 2-(1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial or anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2-[1-(4-ETHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Chromeno-pyrrolone derivatives: These compounds share the chromeno-pyrrolone core and may exhibit similar biological activities.

    Thiazole derivatives: Compounds with a thiazole ring can have similar chemical reactivity and applications.

Uniqueness

Allyl 2-(1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structural complexity also makes it an interesting target for synthetic chemists.

Properties

Molecular Formula

C27H22N2O5S

Molecular Weight

486.5 g/mol

IUPAC Name

prop-2-enyl 2-[1-(4-ethylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H22N2O5S/c1-4-14-33-26(32)24-15(3)28-27(35-24)29-21(17-12-10-16(5-2)11-13-17)20-22(30)18-8-6-7-9-19(18)34-23(20)25(29)31/h4,6-13,21H,1,5,14H2,2-3H3

InChI Key

WBXJKRWYSCJHTA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OCC=C)C)OC5=CC=CC=C5C3=O

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OCC=C)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

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